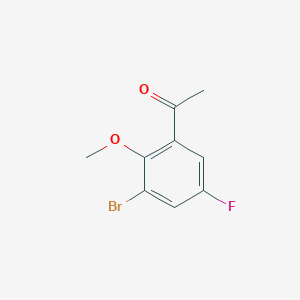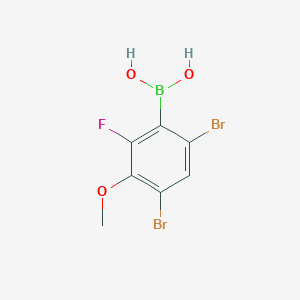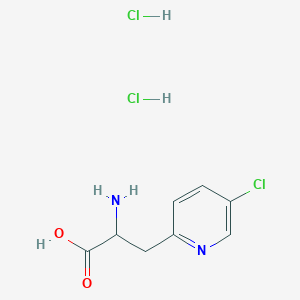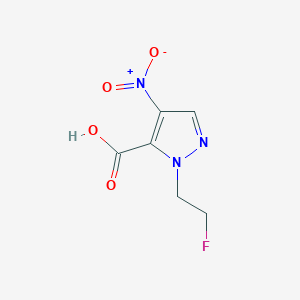![molecular formula C12H20O B2703925 1-{Bicyclo[2.2.1]heptan-2-yl}-2-methylbut-3-en-2-ol CAS No. 1803582-54-8](/img/structure/B2703925.png)
1-{Bicyclo[2.2.1]heptan-2-yl}-2-methylbut-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Bicyclo[221]heptan-2-yl}-2-methylbut-3-en-2-ol is a complex organic compound characterized by its unique bicyclic structureIts molecular formula is C12H20O, and it has a molecular weight of 180.29 g/mol .
Preparation Methods
The synthesis of 1-{Bicyclo[2.2.1]heptan-2-yl}-2-methylbut-3-en-2-ol involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]heptane, a bicyclic hydrocarbon.
Functionalization: The bicyclo[2.2.1]heptane undergoes functionalization to introduce the hydroxyl group at the 2-position, forming bicyclo[2.2.1]heptan-2-ol.
Alkylation: The hydroxyl group is then alkylated with a suitable alkylating agent to introduce the 2-methylbut-3-en-2-ol moiety.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-{Bicyclo[2.2.1]heptan-2-yl}-2-methylbut-3-en-2-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-{Bicyclo[2.2.1]heptan-2-yl}-2-methylbut-3-en-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{Bicyclo[2.2.1]heptan-2-yl}-2-methylbut-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-{Bicyclo[2.2.1]heptan-2-yl}-2-methylbut-3-en-2-ol can be compared with similar compounds such as:
Bicyclo[2.2.1]heptan-2-ol: This compound shares the bicyclic structure but lacks the 2-methylbut-3-en-2-ol moiety.
Isoborneol: Similar in structure but differs in the position and type of functional groups.
Bornyl acetate: Contains an acetate group instead of the hydroxyl group.
These comparisons highlight the unique structural features and potential applications of this compound.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-2-methylbut-3-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-3-12(2,13)8-11-7-9-4-5-10(11)6-9/h3,9-11,13H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHMVOAGVWAULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC2CCC1C2)(C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}pyrazin-2-amine](/img/structure/B2703842.png)

![methyl 4-(2,5-dioxo-6-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2703847.png)
![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2703848.png)



![3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one](/img/structure/B2703856.png)






